molecular formula C14H17ClFNO3 B6646711 2-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid

2-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid

Cat. No. B6646711
M. Wt: 301.74 g/mol
InChI Key: LNHCGJWXJJXQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid is a chemical compound that belongs to the class of drugs known as fibrates. Fibrates are used to lower cholesterol and triglyceride levels in the blood. This compound is also known as fenofibric acid and is used in the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.

Mechanism of Action

The mechanism of action of 2-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid involves the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in lipid metabolism. Activation of PPARs by this compound leads to an increase in the expression of genes involved in lipid metabolism, resulting in a decrease in cholesterol and triglyceride levels in the blood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid include a decrease in serum triglyceride and cholesterol levels, an increase in high-density lipoprotein (HDL) cholesterol levels, and a decrease in low-density lipoprotein (LDL) cholesterol levels. This compound has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid in lab experiments include its well-established lipid-lowering effects and its ability to activate PPARs. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

Future research on 2-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid could focus on its potential therapeutic applications in the treatment of other diseases such as diabetes and cardiovascular disease. Studies could also investigate the potential side effects of this compound and ways to mitigate them. Additionally, research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid involves the reaction of 5-chloro-2-fluorobenzoic acid with N-methyl-N-(trimethylsilyl)acetamide in the presence of a base such as triethylamine. The resulting product is then treated with ethylmagnesium bromide to obtain the final product.

Scientific Research Applications

2-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid has been extensively studied for its potential therapeutic applications. Studies have shown that this compound has lipid-lowering effects and can be used to treat dyslipidemia. It has also been shown to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-[[(5-chloro-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO3/c1-3-14(4-2,13(19)20)8-17-12(18)10-7-9(15)5-6-11(10)16/h5-7H,3-4,8H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHCGJWXJJXQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=C(C=CC(=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid

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